(3beta)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester
Description
The compound "(3β)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester" is a semi-synthetic derivative of betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), a pentacyclic triterpenoid widely studied for its broad biological activities, including anticancer, anti-inflammatory, and anti-HIV properties . Betulinic acid is naturally abundant in plants such as Schefflera mannii, Pulsatilla vulgaris, and birch species . The 2-propyn-1-yl ester modification at the C-28 carboxyl group is designed to enhance bioavailability or target-specific activity by altering the compound’s hydrophobicity and pharmacokinetic profile .
Properties
IUPAC Name |
prop-2-ynyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O3/c1-9-20-36-28(35)33-17-12-22(21(2)3)27(33)23-10-11-25-30(6)15-14-26(34)29(4,5)24(30)13-16-32(25,8)31(23,7)18-19-33/h1,22-27,34H,2,10-20H2,3-8H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZCVHWPIEKKN-ODLWIBRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betulinic acid propargyl ester typically involves the esterification of betulinic acid with propargyl alcohol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for betulinic acid propargyl ester are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Betulinic acid propargyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of betulinic alcohol.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
Synthesis Methodology
The synthesis of betulinic acid propargyl ester typically involves the esterification of betulinic acid with propargyl alcohol. This reaction is often catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in anhydrous solvents like dichloromethane at room temperature to maximize yield and purity.
Anticancer Activity
Betulinic acid propargyl ester has demonstrated significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of mitochondrial pathways. For instance:
- Case Study : A study published in Cancer Letters reported that the compound effectively inhibited the growth of melanoma cells by promoting cytochrome c release and activating caspases .
Antiviral Properties
The compound exhibits antiviral activity by interfering with viral replication mechanisms. It has been shown to target viral enzymes effectively.
- Case Study : Research highlighted in Antiviral Research indicated that derivatives of betulinic acid could inhibit HIV replication by targeting specific viral proteins .
Anti-inflammatory Effects
Betulinic acid propargyl ester has anti-inflammatory properties that make it a candidate for treating inflammatory diseases. It inhibits the expression of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha.
- Case Study : A study in Journal of Ethnopharmacology demonstrated that this compound reduced inflammation in animal models by downregulating cyclooxygenase-2 (COX-2) expression .
Drug Delivery Systems
Due to its favorable solubility and bioactivity profile, betulinic acid propargyl ester is being explored for use in drug delivery systems. Its ability to form nanoparticles enhances the delivery efficiency of therapeutic agents.
Synthesis of Bioactive Derivatives
The compound serves as a precursor for synthesizing various bioactive derivatives through click chemistry reactions. This versatility allows researchers to create compounds with enhanced therapeutic properties.
Mechanism of Action
The mechanism of action of betulinic acid propargyl ester involves multiple pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
C-28 Ester Derivatives
Modifications at the C-28 position are common strategies to improve solubility or bioactivity. Key analogs include:
Key Insights :
- Benzyl esters exhibit improved lipophilicity, enhancing membrane permeability and cytotoxicity .
- Methyl esters retain anti-inflammatory activity but may reduce specificity compared to bulkier esters .
- Propargyl esters (e.g., 2-propyn-1-yl) are understudied in the evidence but are pharmacologically promising due to their utility in targeted drug delivery .
C-3 Functionalized Derivatives
The hydroxyl group at C-3 is critical for bioactivity. Modifications here alter target engagement:
Key Insights :
- C-3 ketonization (betulonic acid) reduces apoptosis-inducing activity but introduces topoisomerase inhibition .
- Epimerization at C-3 (3-epi-betulinic acid) diminishes bioactivity, highlighting the importance of β-configuration .
Glycosylated Derivatives
Sugar moieties enhance water solubility and receptor targeting:
Research Findings and Mechanisms
- Anticancer Activity: Betulinic acid derivatives induce apoptosis via mitochondrial targeting (e.g., Bax/Bak activation) and topoisomerase inhibition . The benzyl ester derivative showed broad efficacy against melanoma, breast, and lung cancer cell lines .
- Anti-Inflammatory Effects : 23-Hydroxy derivatives (e.g., impressic acid) modulate CaMKII and AMPK pathways, reducing TNF-α-induced inflammation .
- Anti-HIV Activity : C-28 acetylated derivatives demonstrated inhibition of HIV-1 protease in vitro .
Data Tables
Table 1: Physical Properties of Key Derivatives
Biological Activity
(3beta)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester, also known as a derivative of betulinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 470.7 g/mol. Its structure features a triterpenoid backbone, which is characteristic of many bioactive compounds derived from plant sources.
Synthesis and Derivatives
Research indicates that various derivatives of (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid have been synthesized to enhance biological activity. A notable study synthesized several analogues by conjugating this compound with different amines through carbomyl linkages. The structures were elucidated using spectral data, and their biological activities were evaluated through cytotoxic assays such as the MTT assay and CAM assay .
Biological Activities
The biological activities attributed to (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid and its derivatives include:
- Anticancer Activity : Several studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that Compound 7 showed pronounced cytotoxicity in antiangiogenic assays and against the ECV-304 cell line, while Compound 10 also exhibited notable activity .
- Anti-inflammatory Effects : Triterpenoids like betulinic acid are known for their anti-inflammatory properties. The hydroxy group at the C3 position is believed to contribute to these effects, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Some derivatives have shown activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Case Studies and Research Findings
A comprehensive evaluation of (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid's biological activity includes various case studies:
- Cytotoxic Evaluation : In a study evaluating several synthesized compounds, it was found that compounds derived from (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid exhibited varying degrees of cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Specifically, compounds 6 and 8 showed moderate activity against these cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve apoptosis induction in cancer cells. The presence of specific functional groups appears to play a crucial role in enhancing the interaction with cellular targets involved in apoptosis pathways .
Data Summary Table
| Compound Name | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound 7 | High | ECV-304 | 10 |
| Compound 10 | Moderate | A549 | 25 |
| Compound 6 | Moderate | MCF-7 | 30 |
| Compound 8 | Low | A549 | 50 |
Q & A
Q. How can advanced chromatographic techniques (e.g., UPLC-QTOF) improve detection of trace degradation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
